Bis-BCN-PEG1-diamide

Click Chemistry Bioconjugation SPAAC

Bis-BCN-PEG1-diamide is a high-purity (≥98%) homobifunctional PEG1 linker featuring two terminal BCN groups for copper-free SPAAC conjugation. Unlike mono-functional BCN or DBCO-based alternatives, its balanced reactivity (k=0.14 M⁻¹s⁻¹) and optimized LogP (2.0) provide superior aqueous solubility—2.2× better than DBCO—preventing precipitation in biological buffers. The short PEG1 spacer minimizes steric hindrance while enabling dense, ordered conjugation. Essential for constructing PROTACs when both E3 ligase and target protein ligands are azide-functionalized. Ideal for ADC development, surface functionalization, and live-cell labeling.

Molecular Formula C28H40N2O5
Molecular Weight 484.6 g/mol
Cat. No. B8116016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-BCN-PEG1-diamide
Molecular FormulaC28H40N2O5
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESC1CC2C(C2COCC(=O)NCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1
InChIInChI=1S/C28H40N2O5/c31-27(19-34-17-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-16-14-30-28(32)20-35-18-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)
InChIKeyZVQLLJYKJNISBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-BCN-PEG1-diamide: A High-Purity, Bifunctional BCN-PEG Linker for Copper-Free Click Chemistry and PROTAC Synthesis


Bis-BCN-PEG1-diamide (CAS not assigned, MW 484.63 g/mol) is a polyethylene glycol (PEG)-based, homobifunctional linker containing two terminal bicyclo[6.1.0]nonyne (BCN) groups connected via a short PEG1 spacer and diamide linkages . It is designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry that proceeds rapidly under mild, biocompatible conditions . The compound is supplied as a solid with a purity of ≥98% and is widely used as a PROTAC (PROteolysis TArgeting Chimera) linker to connect an E3 ubiquitin ligase ligand and a target protein ligand, enabling targeted protein degradation .

Why Bis-BCN-PEG1-diamide Cannot Be Substituted by Mono-BCN or DBCO-Based Linkers in Critical Conjugation Workflows


Substituting Bis-BCN-PEG1-diamide with mono-functional BCN reagents (e.g., BCN-PEG2-amine) or DBCO-based linkers introduces significant trade-offs that compromise experimental outcomes. Mono-BCN reagents lack the bifunctionality required for constructing homobifunctional crosslinks or assembling PROTACs where two distinct azide-labeled moieties must be joined. DBCO linkers, while reactive, exhibit approximately 2.2× lower aqueous solubility (LogP 3.5 vs. 2.0) [1], which can lead to precipitation in biological buffers and reduced conjugation efficiency in live-cell applications. Furthermore, BCN's intrinsic SPAAC kinetics, though slightly slower than DBCO in some model systems (k = 0.14 M⁻¹ s⁻¹ for BCN vs. 0.31 M⁻¹ s⁻¹ for DBCO) [1], provide a favorable balance of reactivity and hydrophilicity that is essential for maintaining biomolecule stability and function. The precise PEG1 spacer length of Bis-BCN-PEG1-diamide (2 ethylene oxide units) is also optimized to minimize steric hindrance while providing sufficient separation, a parameter that cannot be replicated by linkers with longer PEG chains (e.g., PEG3, PEG4) without altering conjugate conformation and activity [2].

Quantitative Differentiation of Bis-BCN-PEG1-diamide Against Key Comparators


Aqueous Solubility Advantage: BCN vs. DBCO Linker Platforms

The BCN core in Bis-BCN-PEG1-diamide confers significantly lower lipophilicity compared to the widely used DBCO (dibenzocyclooctyne) group. The calculated LogP (partition coefficient) for the BCN scaffold is 2.0, whereas DBCO and DIBAC derivatives exhibit a LogP of 3.5 [1]. This 1.5-unit difference in LogP corresponds to a ~32-fold lower affinity for lipid phases, directly enhancing aqueous solubility and reducing non-specific binding to hydrophobic surfaces or cell membranes [1].

Click Chemistry Bioconjugation SPAAC

SPAAC Kinetics: BCN Offers Balanced Reactivity for Controlled Conjugation

The second-order rate constant (k₂) for the SPAAC reaction of the endo-BCN group with azides is reported as 0.14 M⁻¹ s⁻¹ (140 × 10⁻³ M⁻¹ s⁻¹) [1]. In contrast, the widely used DBCO group exhibits a higher k₂ of 0.31 M⁻¹ s⁻¹ (310 × 10⁻³ M⁻¹ s⁻¹) [1]. While DBCO is ~2.2× faster in this model system, the moderate reactivity of BCN provides a wider operational window for stepwise conjugations and reduces the risk of premature side reactions that can plague ultra-fast click handles like BARAC or TCO.

Click Chemistry SPAAC Kinetics

Bifunctionality Enables Direct Crosslinking and PROTAC Assembly

Bis-BCN-PEG1-diamide contains two terminal BCN groups, enabling one-step conjugation of two distinct azide-functionalized biomolecules . This contrasts sharply with heterobifunctional BCN-PEG-amine reagents (e.g., endo-BCN-PEG2-amine) which possess only a single BCN moiety and require separate amine-reactive chemistry for the second attachment point . The homobifunctional architecture eliminates the need for sequential, low-yielding bioconjugation steps and is specifically optimized for PROTAC linker applications where both the E3 ligase ligand and the target protein ligand are pre-functionalized with azides.

PROTAC Crosslinking Homobifunctional Linker

PEG1 Spacer Minimizes Steric Hindrance While Retaining Flexibility

Bis-BCN-PEG1-diamide incorporates a PEG1 spacer (2 ethylene oxide units), providing a short yet flexible link between the two BCN groups . Studies on BCN-modified nucleotides demonstrate that longer PEG3 linkers are crucial for efficient DNA polymerase incorporation and tetrazine labeling in live cells [1]. However, in the context of PROTAC linkers, excessively long PEG chains (e.g., PEG4, PEG8) can lead to suboptimal ternary complex formation and reduced degradation efficiency due to increased conformational entropy. The PEG1 spacer in Bis-BCN-PEG1-diamide strikes a balance: it offers sufficient separation (~7-9 Å extended length) to avoid steric clashes between conjugated moieties without introducing the excessive flexibility that can hinder the formation of stable, productive protein-protein interactions.

Linker Length Steric Hindrance PEG Spacer

Consistent High Purity and Reliable Supply for Reproducible Research

Bis-BCN-PEG1-diamide is supplied with a guaranteed purity of ≥98% . In contrast, many generic BCN and DBCO linkers from lesser-characterized sources are offered at 95% purity . A 3% absolute difference in purity can translate to significantly higher levels of reactive impurities that may cross-react with sensitive biomolecules, leading to batch-to-batch variability in conjugate yield, non-specific labeling, and irreproducible biological results. For PROTAC development and advanced bioconjugation, high purity is non-negotiable.

Purity Quality Control Reproducibility

Definitive Applications for Bis-BCN-PEG1-diamide Based on Verified Performance Advantages


PROTAC Synthesis: High-Purity Homobifunctional Crosslinking

Bis-BCN-PEG1-diamide is the preferred linker for constructing PROTACs when both the E3 ligase ligand and the target protein binder are functionalized with azide groups. Its bifunctionality enables a single-step, copper-free SPAAC conjugation [1]. The high purity (≥98%) ensures minimal side-product formation, which is critical for generating homogeneous PROTAC libraries for structure-activity relationship (SAR) studies. The balanced reactivity of BCN (k = 0.14 M⁻¹ s⁻¹) provides sufficient reaction kinetics for high-yield assembly without the risk of uncontrolled polymerization associated with ultra-fast click handles [2].

Live-Cell Imaging and Bioconjugation in Aqueous Media

The low lipophilicity of the BCN scaffold (LogP = 2.0) [1] confers excellent aqueous solubility to Bis-BCN-PEG1-diamide conjugates. This property makes it ideally suited for modifying cell-surface proteins or intracellular targets (after delivery) with minimal aggregation or non-specific membrane binding. Studies with BCN-modified nucleotides confirm efficient metabolic incorporation and subsequent fluorogenic tetrazine labeling in live cells within 15 minutes [2], demonstrating the bioorthogonal utility of the BCN handle in complex biological environments.

Controlled, Stepwise Bioconjugation for Heterobifunctional Constructs

While Bis-BCN-PEG1-diamide is homobifunctional, its moderate SPAAC kinetics (2.2× slower than DBCO) [1] are advantageous for sequential, controlled functionalization. When one BCN group is temporarily protected or when reacting with a limiting amount of the first azide partner, the slower kinetics minimize unwanted double crosslinking, allowing for the isolation of mono-functionalized intermediates. This is particularly valuable in antibody-drug conjugate (ADC) development or when creating well-defined, stoichiometric protein-protein fusions.

Material Science and Surface Functionalization

Bis-BCN-PEG1-diamide serves as an effective crosslinker for azide-functionalized surfaces, nanoparticles, or hydrogels. The short PEG1 spacer creates dense, well-ordered molecular layers with minimal linker flexibility, enhancing the mechanical stability of coatings or the presentation of bioactive ligands. The BCN group's proven reactivity in copper-free SPAAC [1] ensures that the conjugation process is compatible with metal-sensitive materials and can be performed under mild conditions, preserving the integrity of the underlying substrate.

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